molecular formula C3H7IN4O B3272140 2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide CAS No. 56254-56-9

2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide

Cat. No. B3272140
CAS RN: 56254-56-9
M. Wt: 242.02 g/mol
InChI Key: MHKVZOZYOKXTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-4,5-dihydro-1H-imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Synthesis Analysis

The synthesis of 2-Hydrazino-4,5-dihydro-1H-imidazole has been reported in several studies. For instance, an efficient procedure for 4,5-dihydro-1H-imidazole preparation from aryl amidines and ketones under transition-metal-free conditions is described . When cyclic ketones were employed, various spiro-fused 4,5-dihydro-1H-imidazoles were formed in high yields via a rearrangement reaction .


Molecular Structure Analysis

The molecular formula of 2-Hydrazino-4,5-dihydro-1H-imidazole is C3H8N4 . Its average mass is 100.122 Da and its monoisotopic mass is 100.074898 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Hydrazino-4,5-dihydro-1H-imidazole are complex and varied. For instance, one study found that heating certain compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .


Physical And Chemical Properties Analysis

2-Hydrazino-4,5-dihydro-1H-imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular formula is C3H8N4 and its average mass is 100.122 Da .

Future Directions

The future directions for research on 2-Hydrazino-4,5-dihydro-1H-imidazole could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in various fields such as medicine and agriculture. The development of efficient methods for the synthesis of heterocycles with multi-nitrogen atoms is of great importance for drug development .

properties

IUPAC Name

2-hydrazinyl-1,4-dihydroimidazol-5-one;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O.HI/c4-7-3-5-1-2(8)6-3;/h1,4H2,(H2,5,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKVZOZYOKXTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=N1)NN.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide
Reactant of Route 2
2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide
Reactant of Route 3
2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide
Reactant of Route 4
2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide
Reactant of Route 5
2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide
Reactant of Route 6
2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.